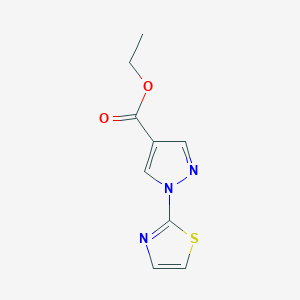
ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various applications, including as catalysts in certain reactions . Thiazoles are also found in more than 18 FDA-approved drugs .
Synthesis Analysis
Thiazoles can be synthesized through several methods. For example, aryl thiazoles can be prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Scientific Research Applications
Drug Discovery
The compound’s core structure, featuring a thiazolyl-pyrazole moiety, is structurally significant in medicinal chemistry. It’s known that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . The pyrazole ring, often found in pharmaceuticals, contributes to the compound’s potential as a pharmacophore, the part of a molecule responsible for its biological action.
Polymer Chemistry
In polymer science, the stability and aromatic character of thiazole and pyrazole rings make them suitable for creating polymers with specific properties. These heterocycles can be incorporated into polymer backbones to enhance thermal stability and potentially introduce fluorescence, which can be useful in materials science .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds due to its nitrogen and sulfur atoms can be exploited in supramolecular chemistry. This field often utilizes such interactions to create self-assembling structures, which can lead to the development of new materials with novel properties .
Bioconjugation
Bioconjugation involves attaching two molecules together, typically one of them being a biomolecule. The reactive sites on the thiazolyl-pyrazole compound can be used for conjugation with proteins or nucleic acids, which is valuable in developing targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, the compound could be used to modulate biological systems or to create small-molecule probes. The diverse biological activities associated with thiazole derivatives make them particularly useful in this field for studying biological processes and diseases .
Fluorescent Imaging
The intrinsic properties of the thiazole ring might be leveraged to develop fluorescent probes for imaging applications. These probes can help visualize biological processes in real-time, providing insights into cellular functions and aiding in disease diagnosis .
Materials Science
The compound’s robust heterocyclic structure could be utilized in the development of new materials. For instance, its incorporation into sensors or electronic devices could improve their sensitivity or functionality due to the compound’s electronic properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-8(13)7-5-11-12(6-7)9-10-3-4-15-9/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYQFWUSWXFSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)
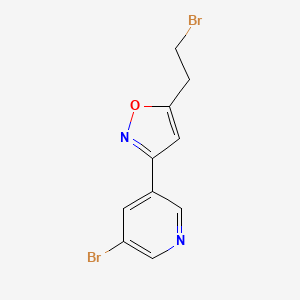

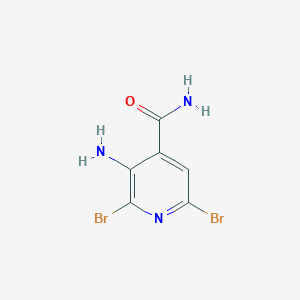
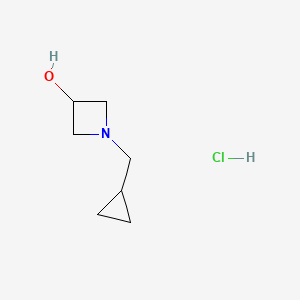

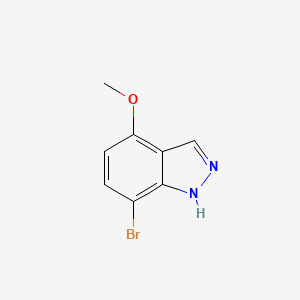

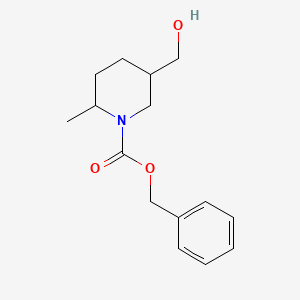
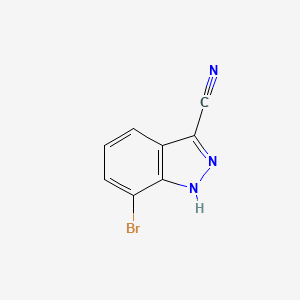
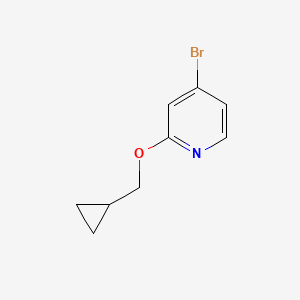
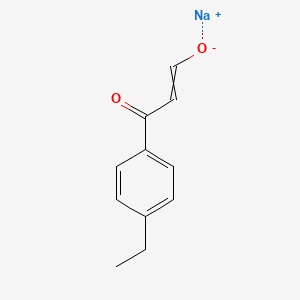
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)